molecular formula C17H15N3O5S B2827729 4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896350-81-5

4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2827729
CAS No.: 896350-81-5
M. Wt: 373.38
InChI Key: SHMXBHZBOVWWLM-UHFFFAOYSA-N
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Description

4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxadiazole ring, and a methylsulfonylbenzamide moiety

Scientific Research Applications

4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of previous studies. Potential areas of interest could include exploring its properties further, investigating its potential uses, and developing methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the oxadiazole intermediate.

    Attachment of the Methylsulfonylbenzamide Moiety: This step involves the reaction of the oxadiazole intermediate with a methylsulfonylbenzoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    5-(4-methoxyphenyl)-1H-indoles: These compounds share the methoxyphenyl group but differ in the core structure, leading to different biological activities.

    5-(4-methoxyphenyl)-1H-imidazoles: Similar to the indoles, these compounds have a different core structure, which affects their reactivity and applications.

    1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazoles: These compounds have a triazole ring instead of an oxadiazole ring, resulting in distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-13-7-3-12(4-8-13)16-19-20-17(25-16)18-15(21)11-5-9-14(10-6-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMXBHZBOVWWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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